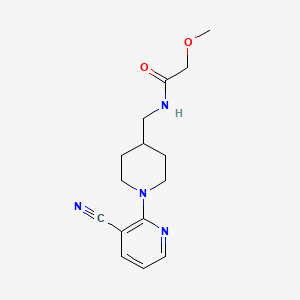

![molecular formula C21H22N6O2 B2670122 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-45-8](/img/structure/B2670122.png)

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound that contains a ring structure made up of four carbon atoms and two nitrogen atoms. The compound also contains an amide functional group (-CONH2), which is a combination of a carbonyl group (C=O) and an amine group (NH2). The presence of the furan ring and the amide group can significantly affect the compound’s chemical and physical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the furan ring. The amide group can participate in a variety of reactions, including hydrolysis and reduction. The furan ring, being an aromatic ether, is relatively stable but can undergo reactions such as electrophilic aromatic substitution .Scientific Research Applications

Synthesis and Properties

One area of research involving compounds similar to (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the synthesis and study of their properties. For example, N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives have been synthesized and subjected to various reactions, including electrophilic substitution and nucleophilic substitution, to explore their chemical properties (El’chaninov & Aleksandrov, 2017), (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Reactions with Hydrazine Hydrate and o-Phenylenediamine

Reactions involving pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine have been studied, leading to the synthesis of pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives (Sarıpınar, Karatas, & Ilhan, 2007).

Synthesis for Potential Biological Applications

Compounds like N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, structurally related to the compound , have been synthesized for potential biological applications. These compounds can form coordinate bonds with metal ions and are explored for targeted delivery of nitric oxide to biological sites such as tumors (Yang et al., 2017).

Novel Colored Maillard Reaction Products

Research on colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids has been conducted. These studies help in understanding the chemical structure of novel colored Maillard reaction products, which can have various applications (Hofmann, 1998).

Antitumor Activities

The antitumor activities of compounds derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-acetyl-furan have been evaluated against various cancer cell lines, indicating potential applications in cancer treatment (Mohareb, Fleita, & Sakka, 2011).

Development of Novel Heterocycles

The synthesis of novel heterocycles like furo[3,2-b]thiazine 1,1-dioxides and pyrrolo[2′,3′:5,6]-[1,4]thiazino[3,2-b]quinoline 4,4-dioxides from furan derivatives showcases the exploration of new chemical structures for various potential applications (Stephens & Sowell, 1997).

properties

IUPAC Name |

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-2-3-6-11-23-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)22)24-13-14-8-7-12-29-14/h4-5,7-10,12-13H,2-3,6,11,22H2,1H3,(H,23,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODHFNHKERORJI-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

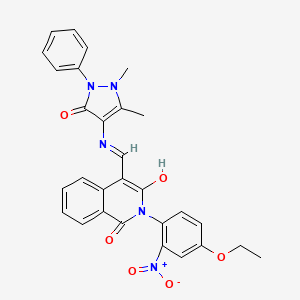

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)

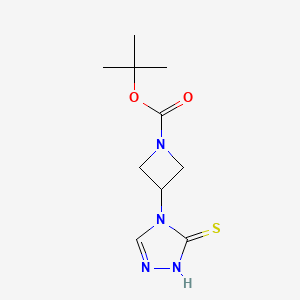

![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

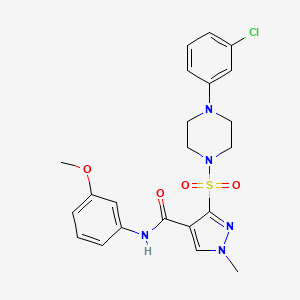

![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)

![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)

![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)

![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2670059.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2670062.png)